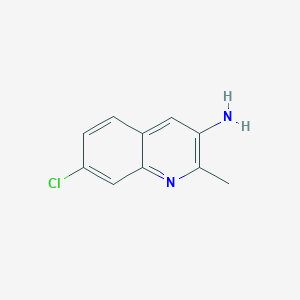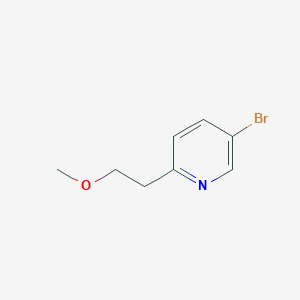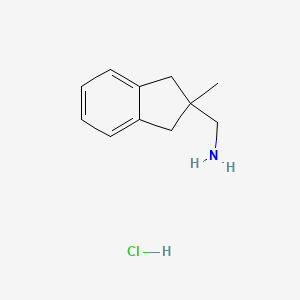
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
説明
“(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.71 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H . The canonical SMILES representation is CC1(CC2=CC=CC=C2C1)CN.Cl .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 197.70 g/mol . The exact mass and monoisotopic mass are 197.0971272 g/mol . It has a topological polar surface area of 26 Ų . The compound has a complexity of 150 .科学的研究の応用
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .
Pharmacological Activity
Most methoxylated 2, 3-dihydro-1H -indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties . They are widely used as important intermediates for synthesis of bioactive compounds .
Dopamine Receptor Agonists
These compounds are used in the synthesis of dopamine receptor agonists . Dopamine receptor agonists are a class of drugs that are used to treat symptoms of Parkinson’s disease and other conditions.
CCR2 Antagonists
CCR2 antagonists are another class of drugs that can be synthesized from these compounds . CCR2 antagonists are used in the treatment of diseases like atherosclerosis, multiple sclerosis, and diabetic nephropathy.
Antibacterial and Antifungal Properties
2,3-dihydro-1H-inden-1-one derivatives, which can be synthesized from this compound, have been found to have antibacterial and antifungal properties . They have been tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents .
Chemosensors
The compound and its derivatives have applications as chemosensors for hypochlorite and Cu 2+ ions . Chemosensors are chemical sensors that respond to a specific analyte to produce a quantifiable signal.
Carbene Pincer Ligands
Carbene pincer ligands can be synthesized from these compounds . These ligands are used in organometallic chemistry.
Antioxidants for Lubricants
The compound and its derivatives have been used as antioxidants for lubricants . Antioxidants are added to lubricants to prevent oxidation, thereby improving the lifespan and performance of the lubricant.
Safety and Hazards
特性
IUPAC Name |
(2-methyl-1,3-dihydroinden-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMTGPZXFBRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-amine](/img/structure/B3230193.png)
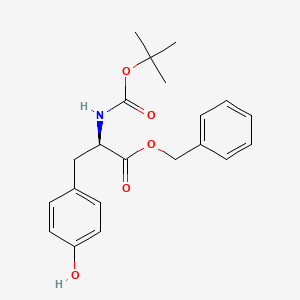
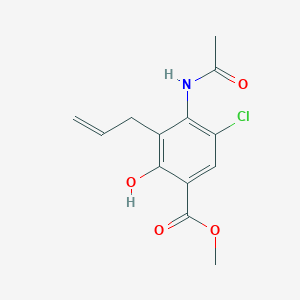
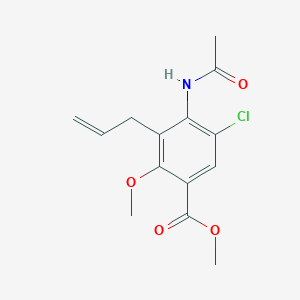
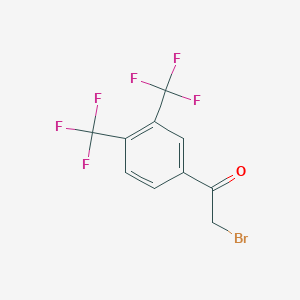
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3230240.png)
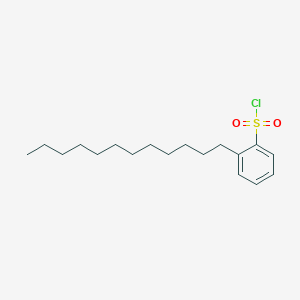
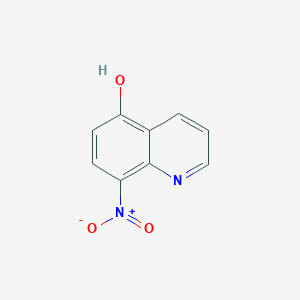
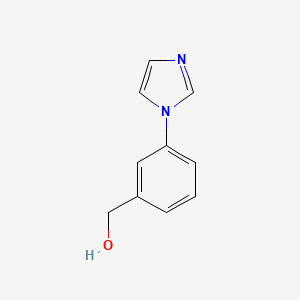
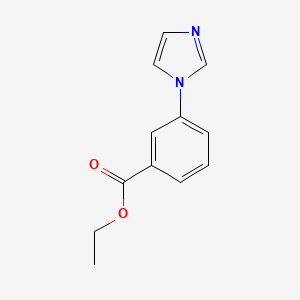
![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230271.png)
